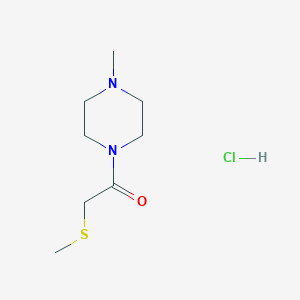

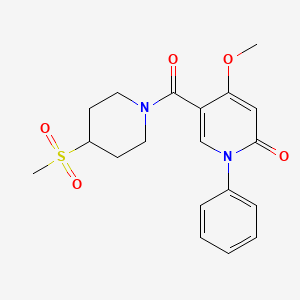

![molecular formula C16H13N3O2S B2542663 6-(2-甲基吲哚-1-羰基)-5H-噻唑并[3,2-a]嘧啶-5-酮 CAS No. 851943-76-5](/img/structure/B2542663.png)

6-(2-甲基吲哚-1-羰基)-5H-噻唑并[3,2-a]嘧啶-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one" is a derivative of thiazolo[3,2-a]pyrimidin-5-one, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmaceuticals. The papers provided discuss the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related thiazolo[3,2-a]pyrimidin-5-one derivatives.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves the reaction of 6-methyl-2-thiouracil with various reagents. For example, one method includes reacting 3-amino-6-methyl-2-thiouracil with carboxylic acid or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid . Another approach involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, which is carried out with heating in solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine . These methods result in the formation of various substituted thiazolo[3,2-a]pyrimidin-5-ones with potential biological activities.

Molecular Structure Analysis

The molecular structures of thiazolo[3,2-a]pyrimidin-5-one derivatives have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystallographic stereostructure of 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, a related compound, has been determined, providing insights into the three-dimensional arrangement of atoms within the molecule . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions that lead to the formation of new compounds with different functional groups. For example, 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one reacts with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, followed by alkylation with alkyl halides to form ketene dithioacetal fragments . Additionally, 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile can be transformed into related fused heterocyclic systems, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidin-5-one derivatives are influenced by their molecular structure and substituents. These properties are important for understanding the compound's stability, reactivity, and potential as a pharmaceutical agent. The papers provided do not detail specific physical properties such as melting points or solubility; however, the chemical properties, such as reactivity with various reagents, are well-documented . The biological activities, such as anti-inflammatory, antiallergic, antibacterial, and antifungal properties, have been evaluated for some derivatives, indicating their potential therapeutic applications .

科学研究应用

合成和衍生反应

化合物6-(2-甲基吲哚-1-羰基)-5H-噻唑并[3,2-a]嘧啶-5-酮属于噻唑并[3,2-a]嘧啶-5-酮衍生物的更广泛类别,该类别已在各种合成途径和反应中得到探索。一项研究详细描述了2,3-二氢噻唑并[3,2-a]嘧啶衍生物的合成和反应,这些衍生物在结构上相关,可以深入了解该化合物的反应性和潜在应用。该研究概述了通过与乙炔羧酸酯反应形成5-取代衍生物以及进一步修饰导致具有潜在生物活性的多种衍生物的过程 (Kinoshita et al., 1987).

生物活性

噻唑并[3,2-a]嘧啶-5-酮衍生物已被研究用于各种生物活性。例如,合成了新型苯并二呋喃衍生物,包括源自维斯纳金酮和凯林酮等化合物的噻唑并嘧啶,并评估了它们的抗炎和镇痛特性。这些化合物表现出显着的COX-2抑制活性、镇痛和抗炎作用,表明了潜在的治疗应用 (Abu‐Hashem et al., 2020).

另一项研究集中于合成嘧啶和噻唑并嘧啶衍生物进行生物学评估,表明这些化合物具有潜在的抗菌、抗HIV和抗癌活性。这突出了噻唑并嘧啶结构在药物化学和药物开发中的多功能性 (Rida et al., 1996).

合成方法

对噻唑并嘧啶的研究也扩展到合成方法。已经开发出一种方便的一锅法合成噻唑并[3,2-a]嘧啶衍生物的方法,展示了一种构建这些化合物的有效方法。该方法可适用于6-(2-甲基吲哚-1-羰基)-5H-噻唑并[3,2-a]嘧啶-5-酮及其类似物的合成,从而扩大了其潜在应用范围 (Singh et al., 2011).

未来方向

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

作用机制

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

Indole derivatives are known to have a broad spectrum of biological activities .

属性

IUPAC Name |

6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10-8-11-4-2-3-5-13(11)19(10)15(21)12-9-17-16-18(14(12)20)6-7-22-16/h2-7,9-10H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHBMFPMLNKKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

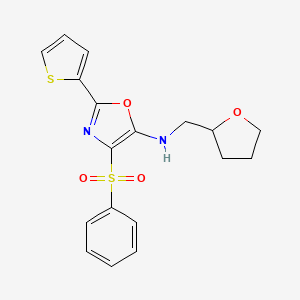

![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)

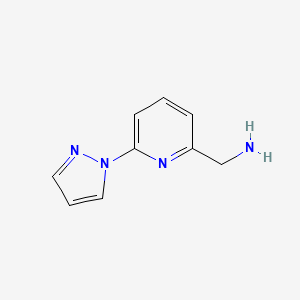

![3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2542586.png)

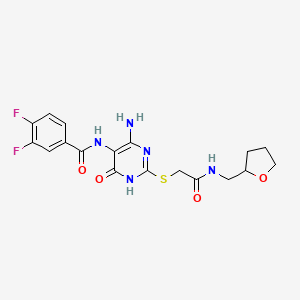

![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2542590.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)